molecular formula C23H24N2O3S B5831530 1-(4-biphenylylsulfonyl)-4-(2-methoxyphenyl)piperazine

1-(4-biphenylylsulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5831530
M. Wt: 408.5 g/mol
InChI Key: XFAIYANSCDZTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylylsulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as BMS-204352, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

BMS-204352 exerts its pharmacological effects by blocking the reuptake of neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn leads to an enhancement of their signaling effects. BMS-204352 has also been shown to bind to serotonin receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
BMS-204352 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the level of extracellular serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. BMS-204352 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.

Advantages and Limitations for Lab Experiments

BMS-204352 has several advantages for lab experiments. It is a highly potent and selective inhibitor of neurotransmitter transporters, which makes it a useful tool for studying the role of these transporters in various physiological and pathological conditions. It has also been shown to exhibit a wide range of pharmacological effects, which makes it a useful tool for studying the mechanisms of action of various drugs. However, BMS-204352 also has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a short half-life, which limits its usefulness in chronic studies.

Future Directions

There are several future directions for the study of BMS-204352. One direction is to further elucidate the mechanisms of action of this compound. This could involve studying its effects on other neurotransmitter systems, as well as its effects on intracellular signaling pathways. Another direction is to explore the potential therapeutic applications of BMS-204352. This could involve studying its effects in animal models of various psychiatric and neurological disorders, as well as exploring its potential as a novel treatment for these disorders. Finally, further optimization of the synthesis of BMS-204352 could lead to the development of more potent and selective inhibitors of neurotransmitter transporters.

Synthesis Methods

The synthesis of BMS-204352 involves the reaction of 4-biphenylylsulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of BMS-204352 has been optimized to yield high purity and high yield.

Scientific Research Applications

BMS-204352 has been extensively studied for its potential pharmacological applications. It has been shown to exhibit a wide range of biological activities, including inhibition of the serotonin transporter, dopamine transporter, and norepinephrine transporter. It has also been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-28-23-10-6-5-9-22(23)24-15-17-25(18-16-24)29(26,27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAIYANSCDZTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.